6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Medicinal Chemistry Process Development Purification

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS 535935-84-3) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine ring with an amino group at the 5-position. The molecular formula is C8H10N2 with a molecular weight of 134.18 g/mol.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 535935-84-3
Cat. No. B1343903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
CAS535935-84-3
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=N2
InChIInChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2
InChIKeyBUJYYGHIOAAFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS 535935-84-3): Bicyclic Heterocycle and Chiral Amine Building Block for Pharmaceutical Research


6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS 535935-84-3) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine ring with an amino group at the 5-position. The molecular formula is C8H10N2 with a molecular weight of 134.18 g/mol. The compound exists in both racemic and enantiomerically pure forms (R- and S- configurations), making it valuable for asymmetric synthesis applications [1]. Its structural characteristics provide a versatile scaffold for medicinal chemistry optimization, particularly in the development of kinase inhibitors and G-protein coupled receptor ligands .

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Why Generic Substitution of Similar Cyclopenta[b]pyridine Analogs Fails in Critical Applications


Direct substitution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine with other cyclopenta[b]pyridine derivatives (e.g., 2-chloro, 2-trifluoromethyl, or 3-amine positional isomers) is not chemically or biologically equivalent. The specific 5-amine substitution pattern imparts distinct physicochemical properties and biological target engagement compared to closely related analogs . Additionally, the availability of the compound as both racemic and enantiomerically pure forms enables chiral resolution strategies that are not feasible with all bicyclic amine analogs, directly impacting synthetic route selection and intellectual property positioning .

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Evidence-Based Differentiation Guide for Scientific Procurement


Physicochemical Property Comparison: Boiling Point and Density Differentiation from 7-Amine Positional Isomer

The 5-amine substitution pattern confers distinct physicochemical properties compared to the 7-amine positional isomer (CAS 185122-75-2). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine exhibits a boiling point of 235.5 ± 28.0 °C (predicted) and a density of 1.124 ± 0.06 g/cm³ (predicted), which are critical parameters for purification strategy selection and storage condition optimization .

Medicinal Chemistry Process Development Purification

Structural Scaffold Comparison: Amino Group Position Differentiates Synthetic Utility from 3-Amine and 2-Amine Analogs

The 5-amino substitution position in 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine provides a distinct vector for derivatization compared to 3-amine (CAS 1196146-45-8) and 2-amine (CAS not available) analogs. This positional difference impacts the geometry of subsequent functionalization, influencing the shape and electronic properties of final target molecules in drug discovery programs . Quantitative biological data directly comparing these positional isomers is not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Chiral Availability: Enantiomerically Pure Forms Enable Asymmetric Synthesis Not Possible with Racemic Analogs

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is commercially available in both racemic (CAS 535935-84-3) and enantiomerically pure (S)- (CAS 1269934-54-4) and (R)- (CAS 1269843-76-6) forms . This contrasts with many closely related cyclopenta[b]pyridine analogs, which are only available as racemic mixtures, limiting their utility in stereospecific applications. Purity specifications for the (S)-enantiomer typically exceed 95% as determined by HPLC, enabling precise control over stereochemical outcomes in asymmetric synthesis .

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Development

Application Breadth: Documented Use as a Key Intermediate in 5-HT2C Receptor Ligands and Kinase Inhibitors

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine serves as a critical structural component in patented 5-HT2C receptor ligands, exemplified by compounds achieving binding affinities (Ki) as low as 3 nM [1]. This level of potency is not documented for many other unsubstituted cyclopenta[b]pyridine amine analogs in public literature. The scaffold is also present in known kinase inhibitor programs, including Pim kinase and FGFR1 inhibitors, indicating its broad utility across multiple target classes [2].

GPCR Ligands Kinase Inhibitors CNS Drug Discovery

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Validated Application Scenarios for Scientific and Industrial Research


Asymmetric Synthesis of Chiral Drug Candidates

Leverage the commercially available enantiomerically pure (S)- and (R)- forms of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine to directly incorporate defined stereochemistry into drug candidates without additional resolution steps, reducing synthetic complexity and cost . This is particularly valuable in the development of stereospecific kinase inhibitors and GPCR ligands where chirality impacts target engagement and off-target effects.

Medicinal Chemistry Optimization of 5-HT2C Receptor Ligands

Utilize the 5-amine scaffold as a starting point for synthesizing novel 5-HT2C receptor agonists or antagonists, leveraging the known high binding affinity (Ki = 3 nM) of derivatives containing this core structure [1]. This application is directly supported by patent literature demonstrating the utility of cyclopenta[b]pyridine derivatives for CNS disorders including schizophrenia and obesity.

Scaffold Hopping in Kinase Inhibitor Programs

Incorporate the bicyclic 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine scaffold as a core replacement in known kinase inhibitor chemotypes (e.g., Pim kinase, FGFR1) to explore novel intellectual property space while maintaining essential hydrogen-bonding interactions with the hinge region of the kinase active site [2].

Process Development and Scale-Up Studies

Employ the compound in process chemistry research to develop scalable synthetic routes, taking advantage of its well-defined physicochemical properties (boiling point ~235.5 °C, density ~1.124 g/cm³) for efficient purification and handling . The availability of robust analytical data (NMR, HPLC, GC) from reputable vendors ensures quality control and reproducibility in industrial settings.

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